3-Indoleacetic acid, TMS
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Overview
Description
3-Indoleacetic acid, TMS (trimethylsilyl ester) is a derivative of indole-3-acetic acid, a naturally occurring plant hormone belonging to the auxin family. This compound is widely used in various scientific research fields due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Indoleacetic acid, TMS typically involves the esterification of indole-3-acetic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Indoleacetic acid, TMS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into indole-3-ethanol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-ethanol derivatives.
Substitution: Various indole derivatives with different functional groups.
Scientific Research Applications
3-Indoleacetic acid, TMS is extensively used in scientific research due to its versatile applications:
Chemistry: It serves as a precursor for the synthesis of various indole derivatives.
Biology: The compound is used to study plant growth and development, as it mimics the action of natural auxins.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of plant growth regulators and other agricultural chemicals
Mechanism of Action
The mechanism of action of 3-Indoleacetic acid, TMS involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to auxin receptors in plant cells, triggering a cascade of signaling events.
Pathways Involved: It activates the transcription of auxin-responsive genes, leading to various physiological responses such as cell elongation, division, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid (IAA): The parent compound, a natural plant hormone.
Indole-3-butyric acid (IBA): Another auxin used as a rooting agent.
Indole-3-acetonitrile (IAN): A precursor to IAA with similar biological activities.
Uniqueness
3-Indoleacetic acid, TMS is unique due to its enhanced stability and solubility compared to its parent compound, indole-3-acetic acid. The trimethylsilyl group protects the carboxyl group, making it more resistant to hydrolysis and suitable for various chemical reactions .
Properties
CAS No. |
2078-23-1 |
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Molecular Formula |
C13H17NO2Si |
Molecular Weight |
247.36 g/mol |
IUPAC Name |
trimethylsilyl 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C13H17NO2Si/c1-17(2,3)16-13(15)8-10-9-14-12-7-5-4-6-11(10)12/h4-7,9,14H,8H2,1-3H3 |
InChI Key |
PNYNSYZOBWBNFR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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